molecular formula C11H9F3N2O4 B6278775 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid CAS No. 2137783-65-2

5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid

Cat. No. B6278775
CAS RN: 2137783-65-2
M. Wt: 290.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid (5-AMTFA) is a fluorinated derivative of an isoindolinone, an important class of heterocyclic compounds. It is a versatile compound that has been used in various scientific research applications, including the synthesis of organic molecules, the investigation of the mechanism of action, and the study of biochemical and physiological effects.

Scientific Research Applications

5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid has been used in a variety of scientific research applications, such as the synthesis of organic molecules, the investigation of the mechanism of action, and the study of biochemical and physiological effects. It has also been used in the synthesis of various pharmaceuticals, including the anti-inflammatory drug celecoxib. 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid has also been used to study the structure and dynamics of proteins, as well as to investigate the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids and other lipids. It is also thought to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and other lipids, which may lead to decreased levels of cholesterol and other lipids in the body. Furthermore, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which may lead to increased levels of drugs in the body.

Advantages and Limitations for Lab Experiments

5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid is a versatile compound that has a variety of uses in scientific research. It is stable and easy to handle, and it has a wide range of applications. However, it is not soluble in water, and it can react with other compounds, which can limit its use in some experiments. In addition, it is not yet fully understood, so its effects on biochemical and physiological processes are not completely understood.

Future Directions

The potential future directions for 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid research include further investigations into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of organic molecules and pharmaceuticals. Additionally, further research is needed to explore its potential use in the treatment of various diseases, such as cancer and diabetes. Finally, further research is needed to investigate the potential side effects of 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid, as well as its potential for toxicity.

Synthesis Methods

5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid is synthesized by reacting 5-amino-2,3-dihydro-1H-isoindole-1,3-dione with trifluoroacetic anhydride in an aqueous solution. The reaction is carried out in the presence of a base, such as pyridine, and the product is isolated by precipitation with aqueous sodium chloride. The product is then purified by recrystallization or chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid involves the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with formaldehyde and ammonium chloride to form 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione. This intermediate is then reacted with trifluoroacetic acid to form the final product.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-1,3-dione", "Formaldehyde", "Ammonium chloride", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-isoindole-1,3-dione is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione.", "Step 2: 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione is then reacted with trifluoroacetic acid to form the final product, 5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid." ] }

CAS RN

2137783-65-2

Product Name

5-(aminomethyl)-2,3-dihydro-1H-isoindole-1,3-dione, trifluoroacetic acid

Molecular Formula

C11H9F3N2O4

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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